2-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]imidazol-1-yl]acetic acid
Description
This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected imidazole derivative with an acetic acid functional group. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is a widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions . The acetic acid moiety enhances solubility in polar solvents and facilitates conjugation to other molecules (e.g., via amide coupling) .
Structural attributes:
Properties
IUPAC Name |
2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]imidazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)12-24-10-9-22-19(24)11-23-21(27)28-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18H,11-13H2,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBDJDPGHIDOIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NC=CN4CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]imidazol-1-yl]acetic acid is a synthetic derivative that incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly utilized in peptide synthesis. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₉H₁₈N₂O₄
- Molar Mass : 342.36 g/mol
- CAS Number : 2313534-20-0
The mechanism of action for this compound involves its ability to interact with various biological targets, including enzymes and receptors. The structural features allow it to modulate the activity of these targets, leading to various biological effects such as:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can influence receptor activity, potentially affecting signal transduction pathways.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in antibiotic development.
Antimicrobial Properties
Research indicates that many amino acid derivatives exhibit antimicrobial activity. This compound could be a candidate for further development as an antibiotic due to its structural characteristics and potential to inhibit bacterial growth.
Antioxidant Effects
The presence of specific functional groups in the compound may confer antioxidant properties, which are beneficial in combating oxidative stress in biological systems. Antioxidants play a crucial role in mitigating cellular damage caused by free radicals.
Modulation of Metabolic Pathways
The compound's interaction with metabolic enzymes suggests it could influence anabolic and catabolic processes, potentially leading to applications in metabolic disorders or conditions requiring metabolic regulation.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs are summarized below, with key differences highlighted:
Table 1: Structural Comparison of Fmoc-Imidazole Derivatives
Key Differences:
Propanamide-linked derivatives (e.g., compound 71 in ) provide extended flexibility for proteome targeting.
Substituent Effects :
- Benzyl or benzylthio groups () enhance lipophilicity, favoring membrane penetration in drug design.
- The acetic acid group in the target compound improves aqueous solubility compared to methyl esters ().
Synthetic Pathways :
- The target compound likely employs Fmoc-protected amine coupling (similar to ), while benzimidazole derivatives () require thioether formation.
- Spirocyclic analogs () involve complex cyclization steps, increasing synthetic difficulty.
Hazard Profiles :
- Analogous Fmoc-imidazole compounds (e.g., ) exhibit acute oral toxicity (H302) and respiratory irritation (H335), whereas the target compound’s hazards are unspecified but likely similar due to shared reactive groups.
Table 2: Physicochemical and Hazard Comparison
Q & A
Q. What are the standard synthetic routes for preparing 2-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]imidazol-1-yl]acetic acid?
Methodological Answer: The synthesis typically involves multi-step reactions focusing on protecting group strategies and regioselective coupling. Key steps include:
Fmoc Protection: Introduction of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group to stabilize the amino functionality during subsequent reactions.
Imidazole Functionalization: Coupling of the imidazole ring with a methylene spacer using carbodiimide-based crosslinkers (e.g., EDC/HOBt) .
Acetic Acid Conjugation: Alkylation or nucleophilic substitution to attach the acetic acid moiety.
Purification: Column chromatography (ethyl acetate/petroleum ether gradients) or recrystallization to isolate the product .
Critical Parameters:
- Solvent choice (dioxane or DMF for solubility), temperature control (reflux for imidazole activation), and catalyst selection (e.g., TsOH for cyclization) .
- Analytical validation via / NMR and LC-MS to confirm structural integrity .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer: Structural confirmation requires a combination of spectroscopic and computational methods:
NMR Spectroscopy: NMR identifies proton environments (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm, imidazole protons at δ 7.0–7.5 ppm). NMR confirms carbonyl (C=O) and Fmoc carbons .
Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 404.16048) .
Collision Cross-Section (CCS) Data: Used in ion mobility spectrometry to predict conformational properties (see Table 1) .
Q. Table 1: Predicted Collision Cross-Section (CCS) Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H] | 404.16048 | 193.2 |
| [M+Na] | 426.14242 | 200.3 |
| [M-H] | 402.14592 | 192.7 |
Q. What purification strategies are effective for isolating this compound?
Methodological Answer:
- Column Chromatography: Silica gel with ethyl acetate/petroleum ether (10–14% gradient) removes unreacted starting materials and byproducts .
- Recrystallization: Ethanol/water mixtures yield high-purity crystals, especially for scale-up synthesis .
- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .
Advanced Research Questions
Q. How can researchers troubleshoot low yields during imidazole-acetic acid coupling?
Methodological Answer: Common issues and solutions include:
- Steric Hindrance: Use bulky bases (e.g., DIPEA) to deprotonate the imidazole nitrogen, enhancing nucleophilicity .
- Side Reactions: Monitor pH to avoid hydrolysis of the Fmoc group; maintain anhydrous conditions .
- Catalyst Optimization: Replace traditional carbodiimides with uronium salts (HATU) for improved coupling efficiency .
Data Contradiction Analysis:
If NMR shows unreacted imidazole (δ 6.8–7.1 ppm), repeat the coupling step with fresh EDC/HOBt and extend reaction time .
Q. How do researchers resolve discrepancies between experimental and predicted spectroscopic data?
Methodological Answer:
Computational Validation: Use density functional theory (DFT) to simulate NMR/Mass spectra and compare with experimental results .
Isotopic Labeling: N-labeled imidazole derivatives clarify ambiguous peaks in crowded spectral regions .
X-ray Crystallography: SHELXL or OLEX2 refines crystal structures to confirm bond lengths/angles, resolving stereochemical ambiguities .
Case Study:
Discrepancies in collision cross-section values (e.g., observed vs. predicted CCS) may arise from solvent polarity effects during ion mobility experiments. Adjust solvent models in computational workflows .
Q. What are the compound’s applications in targeted drug discovery?
Methodological Answer:
Peptide Mimetics: The Fmoc group enables solid-phase peptide synthesis (SPPS) for creating protease-resistant analogs .
Enzyme Inhibitors: The imidazole-acetic acid motif chelates metal ions (e.g., Zn) in metalloproteinase active sites.
Biological Probes: Conjugation with fluorescent tags (e.g., FITC) allows real-time tracking of cellular uptake .
Q. Table 2: Structural Analogs and Their Applications
| Analog Structure | Unique Feature | Application |
|---|---|---|
| Piperazine-Fmoc derivatives | Enhanced solubility | Solubility optimization |
| Fluorinated azetidine analogs | Metabolic stability | In vivo pharmacokinetics |
| Indole-containing variants | π-Stacking interactions | DNA intercalation studies |
Q. How does the compound’s stability vary under different experimental conditions?
Methodological Answer:
- pH Sensitivity: The Fmoc group hydrolyzes under basic conditions (pH > 9). Use neutral buffers (PBS, pH 7.4) for biological assays .
- Thermal Stability: Decomposition occurs above 150°C. Store at -20°C under argon for long-term stability .
- Light Sensitivity: Protect from UV exposure to prevent imidazole ring oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
